molecular formula C11H8FNO2 B13207064 5-Fluoro-6-methylisoquinoline-1-carboxylic acid

5-Fluoro-6-methylisoquinoline-1-carboxylic acid

Cat. No.: B13207064
M. Wt: 205.18 g/mol
InChI Key: CQERFXUEWARNEX-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₈FNO₂. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 1st position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-6-methylisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroisoquinoline: Lacks the methyl and carboxylic acid groups.

    6-Methylisoquinoline: Lacks the fluorine and carboxylic acid groups.

    Isoquinoline-1-carboxylic acid: Lacks the fluorine and methyl groups.

Uniqueness

5-Fluoro-6-methylisoquinoline-1-carboxylic acid is unique due to the combination of its fluorine, methyl, and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

5-fluoro-6-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

CQERFXUEWARNEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)C(=O)O)F

Origin of Product

United States

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